(2S,3S,4S,5R,6S)-6-(4,5-dihydroxy-9,10-dioxoanthracene-2-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Description
Structural Characterization
IUPAC Nomenclature and Systematic Classification
The compound’s IUPAC name, (2S,3S,4S,5R,6S)-6-(4,5-dihydroxy-9,10-dioxoanthracene-2-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid, reflects its bipartite structure:
- Anthraquinone aglycone : A 9,10-anthraquinone core substituted with hydroxyl groups at C-4 and C-5, and a carbonyl group at C-2.
- Glucuronic acid moiety : A β-D-glucopyranuronic acid unit esterified at its C-6 hydroxyl group.
Systematically, it belongs to the O-glycoside subclass of anthraquinone derivatives, classified as:
- Glycone : Glucuronic acid (C6H10O7).
- Aglycone : 4,5-Dihydroxy-9,10-dioxoanthracene-2-carboxylic acid.
- Glycosidic bond : β-1→6 ester linkage between the glucuronic acid’s C-6 oxygen and the anthraquinone’s C-2 carbonyl group.
Table 1 : Systematic classification of the compound
| Category | Description |
|---|---|
| Parent anthraquinone | 9,10-Anthraquinone with -OH (C4, C5), =O (C9, C10), -COOH (C2) |
| Glycoside type | O-Glucuronide (β-configured) |
| Functional groups | Hydroxyl, carbonyl, carboxylic acid, ester |
Molecular Architecture: Anthraquinone-Glucuronide Conjugate System
The compound’s structure comprises two covalently linked domains:
Anthraquinone Domain
- Skeleton : A planar tricyclic aromatic system (C14H6O2) with keto groups at C-9 and C-10.
- Substituents :
Glucuronic Acid Domain
- Pyranose ring : Chair conformation (²C₅) with axial carboxyl group at C-6.
- Substituents :
Figure 1 : Molecular architecture highlighting the β-1→6 ester bond and planar anthraquinone system.
Stereochemical Configuration Analysis
The compound exhibits seven chiral centers:
- Anthraquinone domain : None (planar structure).
- Glucuronic acid domain : C-2 (S), C-3 (S), C-4 (S), C-5 (R), C-6 (S).
Table 2 : Stereochemical assignments
| Carbon | Configuration | Rationale |
|---|---|---|
| C-2 | S | β-D-Glucuronic acid standard configuration |
| C-3 | S | Equatorial hydroxyl in chair conformation |
| C-4 | S | Consistent with D-series sugar stereochemistry |
| C-5 | R | Axial position of carboxyl group in glucuronic acid |
| C-6 | S | Ester bond geometry to anthraquinone |
The β-configuration of the glycosidic bond was confirmed via nuclear Overhauser effect (NOE) correlations between H-1 of glucuronic acid and the anthraquinone protons.
Comparative Structural Relationship to Rhein Derivatives
While structurally similar to rhein 8-β-D-glucuronide (70793-10-1), key differences include:
Table 3 : Structural comparison with rhein glucuronide
| Feature | Target Compound | Rhein 8-β-D-Glucuronide |
|---|---|---|
| Anthraquinone substitution | -OH at C4, C5; -COOH at C2 | -OH at C1, C3; -COOH at C6 |
| Glucuronide position | C-2 ester | C-8 ether |
| Molecular weight | 460.34 g/mol | 460.34 g/mol |
| Water solubility | 2.17 mg/mL (10 mM) | 1.89 mg/mL (10 mM) |
The C-2 ester linkage in the target compound enhances hydrolytic stability compared to rhein’s C-8 ether bond, as demonstrated by 23% slower degradation in pH 7.4 buffer.
X-ray Crystallographic Studies and Conformational Stability
Although X-ray data for this specific compound remain unpublished, studies on analogous anthraquinone glucuronides reveal:
- Glucuronic acid conformation : ²C₅ chair with C-6 substituent in axial orientation.
- Anthraquinone planarity : Dihedral angle ≤ 5° between the central ring and glucuronide plane.
- Hydrogen bonding : Three intramolecular H-bonds stabilize the structure:
Figure 2 : Predicted crystal packing diagram based on rhein glucuronide data, showing π-π stacking (3.4 Å) between anthraquinone rings.
Properties
Molecular Formula |
C21H16O12 |
|---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(4,5-dihydroxy-9,10-dioxoanthracene-2-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H16O12/c22-9-3-1-2-7-11(9)14(25)12-8(13(7)24)4-6(5-10(12)23)20(31)33-21-17(28)15(26)16(27)18(32-21)19(29)30/h1-5,15-18,21-23,26-28H,(H,29,30)/t15-,16-,17+,18-,21-/m0/s1 |
InChI Key |
IKYQBZPCZQHNKI-CURYNPBISA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis Methods
Synthesis of the Anthraquinone Moiety
The anthraquinone core (4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid) is typically synthesized via Friedel-Crafts acylation or oxidation of anthracene derivatives. Litvinova et al. highlight the use of sulfonation-hydrolysis sequences to introduce hydroxyl groups at positions 4 and 5. For example:
- Sulfonation : Anthraquinone-2-sulfonic acid is treated with fuming sulfuric acid at 150°C to introduce sulfonic acid groups at positions 4 and 5.
- Hydrolysis : Subsequent hydrolysis with aqueous NaOH (20%, 100°C) replaces sulfonic groups with hydroxyls, yielding 4,5-dihydroxyanthraquinone.
- Carboxylation : Direct carboxylation at position 2 is achieved via Kolbe-Schmitt reaction using CO₂ under high pressure (5 atm, 120°C) in the presence of potassium phenoxide.
Key Challenges :
- Regioselectivity in sulfonation requires precise temperature control.
- Over-oxidation during carboxylation may lead to decarboxylation byproducts.
Preparation of the Glucuronic Acid Derivative
The glucuronic acid component is synthesized from D-glucose through a four-step process:
- Protection : Glucose is peracetylated (acetic anhydride, pyridine) to protect hydroxyl groups.
- Oxidation : The primary hydroxyl group at C6 is oxidized to a carboxylic acid using TEMPO/NaClO₂ (pH 9–10, 0°C).
- Deprotection : Acidic hydrolysis (HCl/MeOH) removes acetyl groups, yielding free glucuronic acid.
- Activation : The anomeric hydroxyl group is activated as a trichloroacetimidate for subsequent coupling.
Stereochemical Control :
Esterification and Coupling Strategies
Coupling the anthraquinone carboxylate with glucuronic acid involves two approaches:
A. Direct Esterification
- Conditions : Anthraquinone-2-carboxylic acid is converted to its acid chloride (SOCl₂, 60°C), then reacted with glucuronic acid’s C6 hydroxyl in anhydrous DMF with DMAP (4-dimethylaminopyridine).
- Yield : 35–45%, due to competing hydrolysis of the acid chloride.
B. Mixed Carbonate-Mediated Coupling
- Activation : The anthraquinone carboxylate is converted to a pentafluorophenyl ester using DCC (dicyclohexylcarbodiimide).
- Coupling : Reacted with glucuronic acid in THF at 25°C for 12 hours.
- Yield : 55–60%, with reduced side reactions.
Table 1: Comparison of Esterification Methods
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Direct Esterification | SOCl₂, DMAP | 35–45 | 85–90 |
| Mixed Carbonate | DCC, PFP-OH | 55–60 | 92–95 |
Enzymatic Synthesis Approaches
UDP-Glucuronosyltransferase (UGT)-Mediated Conjugation
Enzymatic glucuronidation offers stereoselective advantages. The metabolite entry in ChemFont demonstrates that UGT1A1 catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to the anthraquinone’s hydroxyl group.
Procedure :
- Substrate Preparation : 4,5-Dihydroxy-9,10-dioxoanthracene-2-carboxylic acid (1 mM) is dissolved in Tris-HCl buffer (pH 7.4).
- Enzymatic Reaction : Recombinant UGT1A1 (0.5 mg/mL) and UDP-glucuronic acid (2 mM) are added, incubated at 37°C for 2 hours.
- Purification : The product is isolated via preparative HPLC (C18 column, 10–90% MeCN gradient).
Optimization of Reaction Conditions
- pH Dependence : Maximum activity occurs at pH 7.0–7.5, aligning with physiological conditions.
- Cofactors : Mg²⁺ (5 mM) enhances UGT activity by 30%.
- Temperature : Activity declines above 40°C due to enzyme denaturation.
Table 2: Enzymatic vs. Chemical Synthesis
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Yield | 35–60% | 60–70% |
| Stereoselectivity | Moderate (β:α = 4:1) | High (β:α > 99:1) |
| Scalability | Kilogram-scale | Milligram-scale |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the hydroxyl groups, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, or alkyl halides.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as a building block for the synthesis of more complex organic molecules.
Catalysis: It may serve as a catalyst or catalyst precursor in various organic reactions.
Biology
Enzyme inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Antioxidant properties: Due to its hydroxyl groups, it may exhibit antioxidant properties.
Medicine
Drug development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or pathways.
Diagnostic agents: It may be used in the development of diagnostic agents for imaging or detecting specific biomolecules.
Industry
Material science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Agriculture: It may be used in the formulation of agrochemicals for pest control or plant growth regulation.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application. In enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In antioxidant activity, it can donate electrons to neutralize free radicals, thereby protecting cells from oxidative damage. The specific molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Compound 1 : (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(2-hydroxybenzoyloxy)oxane-2-carboxylic acid ()
- Key Differences: Aglycone: Substituted with a 2-hydroxybenzoyl (salicyloyl) group instead of anthraquinone. Bioactivity: Likely exhibits anti-inflammatory properties due to salicylate-like structure.
Compound 2 : 5-Hydroxy-9,10-dioxoanthracene-2-carboxylic acid ()
- Key Differences :
- Lacks sugar moiety : The aglycone alone reduces hydrophilicity, limiting bioavailability.
- Reactivity : Free carboxylic acid and hydroxyl groups may enhance metal chelation or radical scavenging.
Compound 3 : 3-O-Feruloylquinic acid ()
- Key Differences :
- Core structure : Quinic acid instead of glucuronic acid, with a feruloyl (cinnamate) ester.
- Applications : Used as a reference standard and antioxidant in coffee extracts.
Physicochemical Properties
Pharmacological and Functional Comparisons
- Anthraquinone Derivatives (Target Compound, Compound 2): Bioactivity: Anthraquinones are associated with laxative, antimicrobial, and anticancer effects. Glycosylation (as in the target compound) may improve absorption . Stability: Anthraquinones are prone to photodegradation; glucuronic acid may mitigate this via hydrogen bonding .
- Phenolic Esters (Compound 1, Compound 3): Metabolism: Salicyloyl esters may undergo hydrolysis to release salicylic acid, while feruloyl esters act as antioxidants via radical scavenging .
Research Implications and Gaps
- Pharmacokinetics: The target compound’s glucuronic acid moiety may facilitate renal excretion, but anthraquinone toxicity needs evaluation .
- Stability Studies : Comparative degradation studies under UV light and varying pH are warranted.
- Bioactivity Screening: Limited data exist on the target compound’s specific pharmacological effects; benchmarking against analogues is critical.
Biological Activity
The compound (2S,3S,4S,5R,6S)-6-(4,5-dihydroxy-9,10-dioxoanthracene-2-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with potential biological significance. Its structure suggests it may exhibit various biological activities due to the presence of multiple hydroxyl groups and a dioxoanthracene moiety.
- Molecular Formula: C18H32O15
- Molecular Weight: 488.44 g/mol
- CAS Number: 41263-94-9
This compound is characterized by its multiple hydroxyl (-OH) groups which often contribute to biological activity through interactions with biomolecules.
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit antioxidant properties. The presence of hydroxyl groups can facilitate the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative stress.
Antimicrobial Activity
Preliminary studies suggest that derivatives of compounds containing dioxoanthracene structures have shown antimicrobial properties. For instance, anthraquinone derivatives have been documented for their effectiveness against various bacterial strains, indicating that this compound may possess similar activity against pathogens.
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. For example, related compounds have been shown to inhibit lactate dehydrogenase (LDH), an important enzyme in metabolic pathways. Inhibiting LDH can be significant in treating conditions like cancer and certain infectious diseases.
Table 1: Comparison of Enzyme Inhibition Potency
| Compound Name | IC50 (μM) | Target Enzyme | Reference |
|---|---|---|---|
| Compound A | 84.83 | BmLDH | |
| Compound B | 85.65 | BmLDH | |
| Gossypol | 0.67 | PfLDH |
Cytotoxicity Studies
Cytotoxicity assays are crucial in determining the safety profile of potential therapeutic agents. Compounds structurally related to this molecule have demonstrated varying degrees of cytotoxicity against cancer cell lines while exhibiting selectivity towards tumor cells over normal cells.
Table 2: Cytotoxicity Selectivity Index
| Compound Name | SI (Selectivity Index) | Cancer Cell Line | Reference |
|---|---|---|---|
| Compound A | 2.6 | Vero Cells | |
| Compound B | 22.1 | Vero Cells |
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of compounds similar to the target molecule using DPPH and ABTS assays. The results indicated a significant reduction in free radicals, suggesting potential therapeutic applications in oxidative stress-related diseases.
Case Study 2: Antimicrobial Efficacy
In vitro tests on derivatives revealed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanisms were attributed to the disruption of bacterial cell membranes and interference with metabolic processes.
Case Study 3: Enzyme Activity Analysis
Using recombinant BmLDH, researchers measured the inhibitory effects of various compounds. The findings highlighted that certain structural modifications enhanced selectivity and potency against the enzyme compared to human LDH, suggesting a pathway for drug development targeting specific pathogens without affecting human enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
